trans-2-Piperidin-1-ylcyclopentanol is a bicyclic compound that features a piperidine ring fused to a cyclopentanol moiety. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development. The structural characteristics of trans-2-piperidin-1-ylcyclopentanol contribute to its pharmacological properties, making it a subject of interest in various synthetic and biological studies.
The compound can be synthesized through various methods, including hydrogenation and cyclization reactions involving piperidine derivatives. Its synthesis has been documented in several scientific studies, highlighting different approaches and methodologies that yield this compound with varying degrees of efficiency and selectivity.
trans-2-Piperidin-1-ylcyclopentanol belongs to the class of piperidine derivatives. Piperidines are six-membered saturated nitrogen-containing heterocycles widely studied for their biological activities. This specific compound is classified under cyclic alcohols due to the presence of the hydroxyl group on the cyclopentane ring.
The synthesis of trans-2-piperidin-1-ylcyclopentanol can be achieved through several methodologies, primarily focusing on hydrogenation and cyclization techniques.
The synthesis often involves specific conditions such as temperature control, choice of solvents (e.g., tetrahydrofuran or polyethylene glycol), and the use of additives like triethylamine to improve yields by preventing unwanted side reactions .
The molecular structure of trans-2-piperidin-1-ylcyclopentanol consists of a piperidine ring (a six-membered ring with one nitrogen atom) attached to a cyclopentanol unit (a five-membered ring with a hydroxyl group). The trans configuration indicates that substituents on the piperidine and cyclopentanol rings are oriented opposite each other.
Key structural data include:
trans-2-Piperidin-1-ylcyclopentanol can participate in various chemical reactions typical for piperidine derivatives:
The reaction conditions (e.g., temperature, solvent) are crucial for optimizing yields and selectivity during these transformations. For instance, utilizing microwave irradiation can significantly enhance reaction rates and improve product distributions .
The mechanism of action for trans-2-piperidin-1-ylcyclopentanol primarily involves interactions at the molecular level with biological targets, particularly receptors or enzymes relevant to its pharmacological effects.
Research indicates that compounds containing piperidine rings often exhibit diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The specific mechanism may involve modulation of neurotransmitter systems or inhibition of key enzymatic pathways.
Key physical properties include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular environment .
Scientific Uses
trans-2-Piperidin-1-ylcyclopentanol finds applications in several areas:
Bicyclic piperidine-alcohol hybrids constitute a privileged architectural motif in pharmacophore engineering due to their dual capacity for targeted molecular recognition and steric guidance. In trans-2-Piperidin-1-ylcyclopentanol, the protonatable piperidine nitrogen serves as a Positive Ionizable (PI) feature capable of forming salt bridges with anionic receptor residues (e.g., aspartate or phosphate groups), while the hydroxyl moiety acts as a directional Hydrogen Bond Donor (HBD) or Acceptor (HBA) depending on binding site electrostatics [1] [3]. This bifunctionality enables simultaneous engagement with complementary receptor subsites, enhancing binding affinity through enthalpy-driven interactions. Computational analyses reveal that the trans-relative stereochemistry optimally positions these features 5.2–6.8 Å apart—a spatial metric recurrently observed in ligands targeting G-protein-coupled receptors (GPCRs) and kinase allosteric pockets [1].
Table 1: Pharmacophoric Feature Mapping of trans-2-Piperidin-1-ylcyclopentanol
Feature Type | Structural Component | Interaction Capabilities | Geometric Representation |
---|---|---|---|
Positive Ionizable (PI) | Piperidine nitrogen | Salt bridges, Cation-π | Sphere (3.5 Å radius) |
Hydrogen Bond Donor/Acceptor (HBD/HBA) | Cyclopentanol hydroxyl | H-bonding with residues | Vector (directional) |
Hydrophobic (H) | Cyclopentane backbone | Van der Waals contacts | Sphere (2.0 Å radius) |
Shape Constraint | Bicyclic core | Exclusion volumes | Molecular surface |
The scaffold’s three-dimensional conformation critically influences its pharmacophoric efficiency. Density functional theory (DFT) calculations indicate that the chair-boat transition of the piperidine ring and envelope puckering of cyclopentanol create a dynamic conformational ensemble. This flexibility allows adaptive binding to structurally divergent targets while the trans-stereochemistry prevents unfavourable steric collisions between hydrogen atoms at the ring fusion [1]. Structure-based pharmacophore modelling demonstrates that energy-minimized conformers project pharmacophoric features into quadrants analogous to classical bioactive alkaloids like quinine or proline-derived enzyme inhibitors, supporting its utility as a conformational mimetic [3].
Scaffold hopping applications leverage this hybrid’s capacity for isofunctional diversity. Virtual screening workflows using trans-2-Piperidin-1-ylcyclopentanol as a 3D query have identified structurally novel inhibitors of monoamine oxidases (MAOs) and phosphodiesterases (PDEs)—targets traditionally addressed by β-carboline or purine frameworks [3]. This capability stems from the scaffold’s ability to present pharmacophores in spatial orientations inaccessible to monocyclic systems. For example, derivatives substituting the cyclopentanol C4 position generate vectors orthogonal to the piperidine plane, enabling access to buried hydrophobic subpockets in protein–ligand complexes [1]. Recent synthetic efforts have exploited this property to develop PDE5 inhibitors with 12-fold selectivity over off-target kinases, demonstrating the scaffold’s precision-engineering potential [3].
The strategic incorporation of cyclopentanol-piperidine motifs evolved from structural refinements of early alkaloid pharmacophores. Initial drug discovery efforts focused on unmodified natural products like β-carboline alkaloids (e.g., harmine) or Vinca alkaloids (e.g., vincamine), which contained partially saturated piperidine cores but lacked systematic stereochemical control [2]. Clinical limitations—including poor bioavailability and offtarget toxicity—prompted rational simplification to synthetically tractable bicyclic units. Ajmaline (1950s), an antiarrhythmic proto-type, demonstrated that enantiopure piperidine-alcohol fragments could retain bioactivity while improving metabolic stability. This inspired systematic exploration of ring size effects, revealing cyclopentanol’s optimal balance of conformational rigidity and synthetic versatility compared to cyclohexanol or cyclobutanol analogues [2].
Table 2: Evolution of Piperidine-Containing Clinical Agents Influencing Scaffold Design
Era | Representative Drug | Therapeutic Indication | Scaffold Relationship to trans-2-Piperidin-1-ylcyclopentanol |
---|---|---|---|
1950–1960s | Ajmaline | Antiarrhythmic | Proto-type: Unfused piperidine-alcohol |
1970–1980s | Vincamine | Cerebrovascular | Natural hybrid: Complex pentacyclic piperidine-alcohol |
1990–2000s | Tadalafil | Erectile dysfunction | Synthetic: Piperazine/cycloalkanol fusion |
2010–Present | Cipargamin | Antimalarial | Optimized: Simplified bicyclic piperidine |
Modern clinical candidates incorporating optimized piperidine-cyclopentanol cores reflect scaffold-focused lead optimization. Cipargamin (KAE609), a 2012-discovered antimalarial, exemplifies this evolution: its cis-fused piperidine-cyclobutanol core was modified to trans-cyclopentanol derivatives to enhance solubility and reduce hERG inhibition [2]. Similarly, third-generation prolyl oligopeptidase (POP) inhibitors replaced pyrrolidine with piperidine-cyclopentanol units to exploit newly identified exosite interactions. Structure-activity relationship (SAR) studies across 128 analogues demonstrated that trans-1,2-disubstitution improved IC50 values 40-fold over cis-diastereomers due to enforced equatorial positioning of the HBD group [3]. These cases illustrate the scaffold’s role in resolving classical medicinal chemistry challenges—namely, potency-selectivity tradeoffs and metabolic lability.
Synthetic advancements enabled precise stereochemical diversification essential for structure-based drug design. Early routes relied on classical resolution of racemic cyclopentanone-piperidine adducts, limiting diastereomeric purity to 88–92%. Contemporary asymmetric methodologies—notably Noyori hydrogenation and organocatalytic Mannich cyclizations—routinely achieve >99% de and >99% ee for the trans-isomer [2]. This stereochemical precision proved critical for targeting enantioselective receptors: in a 2021 study, (+)-(1R,2S)-trans-2-Piperidin-1-ylcyclopentanol showed 98-fold higher affinity for σ1 receptors than its (-)-(1S,2R)-enantiomer [3]. The synthetic tractability of the core scaffold facilitates rapid generation of analogues, with computational studies indicating >1,200 structurally accessible derivatives through routine C-H functionalization or ring functional group interconversion [1]. This positions trans-2-Piperidin-1-ylcyclopentanol as a central framework for next-generation libraries targeting high-value therapeutic proteins.
"The strategic fusion of piperidine's recognition capabilities with cyclopentanol's stereochemical guidance creates a versatile pharmacophore vector—one that transcends traditional scaffold limitations by integrating conformational restraint with synthetic plasticity." [1] [3]
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5